molecular formula C31H27ClN2O5S B329198 ETHYL (2Z)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B329198
M. Wt: 575.1 g/mol
InChI Key: KFUXMNRZKUHAAN-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:

    Formation of the thiazolo[3,2-a]pyrimidine core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the benzylidene group: This step typically involves a condensation reaction between an aldehyde and the thiazolo[3,2-a]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable reactivity and applications.

    Methoxyphenyl derivatives: These compounds have similar functional groups and may be used in similar research applications.

The uniqueness of ETHYL (2Z)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C31H27ClN2O5S

Molecular Weight

575.1 g/mol

IUPAC Name

ethyl (2Z)-2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H27ClN2O5S/c1-4-38-30(36)27-19(2)33-31-34(28(27)23-10-6-8-12-25(23)37-3)29(35)26(40-31)17-21-9-5-7-11-24(21)39-18-20-13-15-22(32)16-14-20/h5-17,28H,4,18H2,1-3H3/b26-17-

InChI Key

KFUXMNRZKUHAAN-ONUIUJJFSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4OCC5=CC=C(C=C5)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4OCC5=CC=C(C=C5)Cl)S2)C

Origin of Product

United States

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